N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-12-3-6-14(9-17(12)21)22-18(25)10-15-11-28-20(23-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXULFHKZORSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 333.4 g/mol, this compound's structure suggests it may interact with various biological targets, particularly in the context of cancer and viral infections.
Chemical Structure
The compound features a thiazole ring linked to a methoxybenzamide moiety, which is known for its pharmacological relevance. The presence of a fluorine atom and a methyl group on the phenyl ring may influence its biological activity and pharmacokinetic properties.
Antitumor Activity
Benzamide derivatives have also been explored for their anticancer potential. Some compounds in this class inhibit key signaling pathways involved in tumor growth and proliferation. For example, research has highlighted that certain benzamides can modulate protein kinase activity, which is crucial for cancer cell signaling . The thiazole component in the compound may enhance its interaction with biological targets related to cancer progression.
Case Studies and Research Findings
Pharmacokinetics
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide exhibit significant anticancer properties. The thiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including:
- Inhibition of Protein Kinases : Thiazole-based compounds have shown potential in modulating protein kinase activity, which is crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Research has demonstrated that these compounds can induce programmed cell death in cancer cells, thereby reducing tumor size .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Studies suggest that the thiazole moiety enhances the antimicrobial activity of the benzamide structure, making it effective against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the methoxy group is believed to contribute to the reduction of inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies indicate that thiazole derivatives may offer neuroprotective benefits. They have been shown to protect neuronal cells from oxidative stress and apoptosis, which is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of thiazole derivatives, including this compound. In vitro assays revealed that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial properties.
Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents : Bromine and trifluoromethyl groups () increase molecular weight and hydrophobicity, which may affect solubility and membrane permeability.
- Carbamoyl vs. Sulfamoyl : The carbamoyl group in the target compound offers hydrogen-bonding capacity, while sulfamoyl derivatives () introduce sulfonamide functionality, often associated with enhanced metabolic stability.
Characterization Techniques :
- IR Spectroscopy : Confirmed absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones ().
- NMR/MS : Used to verify tautomeric forms (e.g., thione vs. thiol in ) and molecular ions (e.g., M+1 = 589.1 in ).
Physicochemical Properties and Spectral Data
Preparation Methods
Thiazole Core Formation via Hantzsch Reaction
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. A representative protocol involves:
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Reactants :
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α-Bromoketone derivative (e.g., bromoacetophenone)
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Thiourea or substituted thiourea
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-
Conditions :
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Solvent: Ethanol or THF
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Temperature: Reflux (70–80°C)
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Time: 4–6 hours
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Example :
Reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thiourea in ethanol under reflux yields 2-amino-4-(4-methoxyphenyl)thiazole (Yield: 78%).
Functionalization with Carbamoyl Methyl Group
The carbamoyl methyl side chain is introduced via alkylation or nucleophilic substitution:
-
Alkylation of Thiazole :
Example :
2-Amino-4-chloromethylthiazole reacts with 3-fluoro-4-methylphenyl isocyanate in DMF to form Intermediate A (Yield: 65%).
Synthesis of Intermediate B: 4-Methoxybenzoyl Chloride
Acid Chloride Formation
4-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:
-
Conditions :
Example :
Treatment of 4-methoxybenzoic acid (5.0 g, 30 mmol) with oxalyl chloride (4.5 mL, 45 mmol) in DCM yields 4-methoxybenzoyl chloride (Yield: 92%).
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The most reliable method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt):
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Reagents :
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EDAC (1.2 equiv)
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HOBt (1.2 equiv)
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Base: Triethylamine (TEA, 2.0 equiv)
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Conditions :
Example :
Intermediate A (2.0 g, 7.2 mmol) and 4-methoxybenzoyl chloride (1.3 g, 7.2 mmol) react in DCM with EDAC/HOBt to yield the target compound (Yield: 68%).
Schotten-Baumann Reaction
Alternative method using aqueous-organic biphasic conditions:
-
Conditions :
Example :
Intermediate A reacts with 4-methoxybenzoyl chloride in DCM/water with NaHCO₃ to afford the product (Yield: 58%).
Purification and Characterization
Chromatographic Purification
Analytical Data
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Melting Point : 142–144°C (uncorrected)
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1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.82–6.75 (m, 2H, 3-fluoro-4-methylphenyl-H), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| EDAC/HOBt Coupling | DCM, RT, 24h | 68 | >95 | High reproducibility, mild conditions |
| Schotten-Baumann | Biphasic, 0°C, 2h | 58 | 90 | Scalability, minimal reagent cost |
| Acid Chloride Aminolysis | DMF, 80°C, 6h | 72 | 92 | Rapid reaction, no coupling agents |
Challenges and Optimization Opportunities
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Low Yields in Alkylation : Side reactions during thiazole alkylation can reduce yields. Optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency.
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Epimerization Risk : Use of racemization-suppressing agents (e.g., HOBt) is critical during amide coupling.
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Solvent Selection : Replacing DMF with acetonitrile reduces side product formation in carbodiimide-mediated reactions .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbamoyl coupling | DMF | EDC/HOBt | 25 | 75 | 85 |
| Thiazole cyclization | DCM | - | 0–5 | 82 | 92 |
| Final purification | Ethyl acetate/hexane | - | RT | - | >90 |
Which spectroscopic methods are essential for confirming the structural integrity of this compound, and what specific spectral features should researchers prioritize?
Q. Basic
- NMR (¹H/¹³C) :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 395.5 (calc. 395.5) .
- IR Spectroscopy : Detect carbamoyl C=O stretch (~1680 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on this compound's biological activity?
Advanced
Methodology :
Derivative synthesis : Modify substituents on the phenyl (e.g., halogen, methyl, methoxy) and thiazole rings .
Biological assays : Test antimicrobial (MIC assays) and anticancer (IC₅₀ in cell lines) activities .
Computational modeling : Use molecular docking to predict binding affinities for targets (e.g., kinase enzymes) .
Q. Table 2: SAR Trends in Analogues
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| 4-Bromo (Ref: ) | 2.5 | 12.3 |
| 2,4-Dimethyl (Ref: ) | 5.0 | 8.7 |
| 3-Fluoro-4-methyl (Target) | 3.1 | 10.5 |
What strategies should be employed to address discrepancies in biological activity data between this compound and its structural analogs?
Q. Advanced
- Controlled assays : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain potency drops .
- Crystallography : Resolve crystal structures (via SHELX ) to compare binding modes with analogs showing divergent activities.
What experimental approaches are recommended for elucidating the molecular target and mechanism of action of this compound in anticancer assays?
Q. Advanced
- Target identification :
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots .
- Mechanistic studies :
How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Q. Advanced
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Nanoparticle formulation : Use PLGA-based carriers to improve plasma stability .
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to <3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
